4-Bromo-2-butoxybenzoic acid

Description

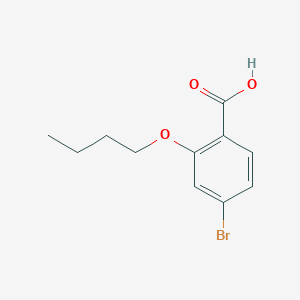

4-Bromo-2-butoxybenzoic acid is a halogenated benzoic acid derivative characterized by a bromine atom at the para-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the ortho-position relative to the carboxylic acid functionality.

Properties

IUPAC Name |

4-bromo-2-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-7-8(12)4-5-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNOHFRLCNKSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681323 | |

| Record name | 4-Bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095036-68-2 | |

| Record name | 4-Bromo-2-butoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-butoxybenzoic acid typically involves the bromination of 2-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-butoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of 4-bromo-2-butoxybenzaldehyde or this compound.

Reduction: Formation of 4-bromo-2-butoxybenzyl alcohol.

Scientific Research Applications

4-Bromo-2-butoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research into its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the butoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Positional Isomers: 5-Bromo-2-butoxybenzoic Acid

- Structure : Bromine at position 5 (meta to COOH), butoxy at position 2.

- Key Differences : Positional isomerism alters electronic effects. The meta-bromine in 5-bromo-2-butoxybenzoic acid reduces resonance stabilization of the carboxylic acid compared to the para-bromine in the target compound. This impacts acidity (pKa) and reactivity in electrophilic substitution reactions .

- CAS : 60783-92-8 .

2.2. Alkyl-Substituted Analogs: 4-Bromo-2-methylbenzoic Acid

- Structure : Methyl group (-CH₃) instead of butoxy at position 2.

- Properties :

- Synthesis : Involves Friedel-Crafts acylation followed by bromination, similar to pathways inferred for 4-bromo-2-butoxybenzoic acid .

2.3. Halogen-Rich Derivatives: 4-Bromo-2-chloro-6-methylbenzoic Acid

- Structure : Bromine at position 4, chlorine at position 2, and methyl at position 6.

- Reactivity : The presence of two halogens increases electrophilicity, making it reactive in nucleophilic aromatic substitution. Steric hindrance from the methyl group may limit accessibility to reactive sites .

- Applications : Utilized in pharmaceutical intermediates where multi-halogenation is required .

2.4. Amino-Substituted Analogs: 2-Amino-4-bromobenzoic Acid

- Structure: Amino group (-NH₂) at position 2.

- Properties: Acidity: The amino group (when deprotonated) is strongly electron-withdrawing via resonance, increasing carboxylic acid acidity (lower pKa) compared to alkoxy-substituted derivatives. Applications: Biochemical reagent for synthesizing heterocycles in pharmaceuticals and agrochemicals .

2.5. Fluorinated Analogs: 4-Fluoro-2-(phenylamino)benzoic Acid

- Structure: Fluorine at position 4, phenylamino group (-NHPh) at position 2.

- Properties: Electronic Effects: Fluorine’s electronegativity withdraws electrons, enhancing acidity. The phenylamino group facilitates intramolecular hydrogen bonding, influencing crystal packing .

- Synthesis : Prepared via nucleophilic aromatic substitution of 2-bromo-4-fluorobenzoic acid with aniline .

Data Table: Structural and Functional Comparison

Biological Activity

4-Bromo-2-butoxybenzoic acid is an organic compound with potential applications in various biological contexts. This article explores its biological activity, including its interactions with biomolecules, therapeutic properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . It is characterized by a bromine atom at the para position and a butoxy group at the ortho position of the benzoic acid structure. This unique configuration may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The bromine atom can serve as a site for nucleophilic attack, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target proteins.

1. Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various pathogens, suggesting their potential use in agricultural and pharmaceutical applications .

2. Antioxidant Properties

Compounds similar to this compound have been evaluated for their antioxidant capabilities. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

3. Modulation of Protein Degradation Systems

Recent studies have highlighted the role of benzoic acid derivatives in enhancing the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and preventing the accumulation of damaged proteins .

Research Findings

A comprehensive evaluation of this compound's biological activities reveals several key findings:

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Cytospora mandshurica, a pathogen affecting crops. This finding supports its application as a biopesticide .

- Cellular Mechanisms : In vitro assays showed that this compound could significantly increase the activity of cathepsins B and L, enzymes involved in protein degradation, suggesting its potential role in therapeutic strategies targeting proteostasis-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.